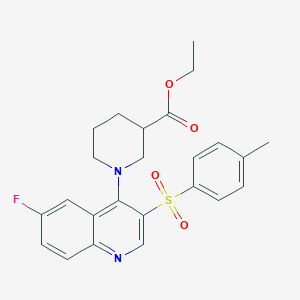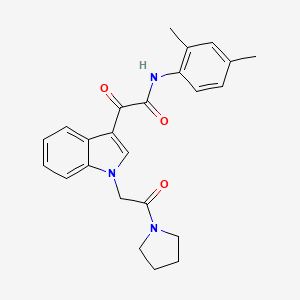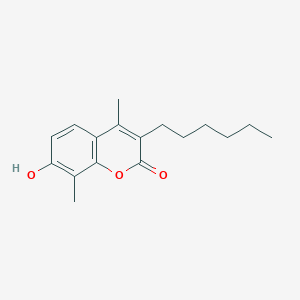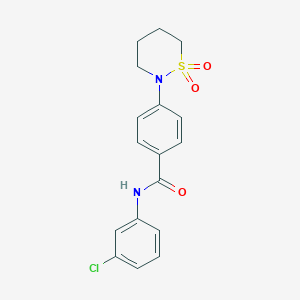
Ethyl 1-(6-fluoro-3-tosylquinolin-4-yl)piperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .Molecular Structure Analysis
The structure of similar compounds was confirmed by 1H and 13C NMR and mass spectra . The title compound can be obtained via two synthetic routes. According to investigations, the most suitable way is by the reaction of ethyl 2-bromoacetate with sodium tosylsulfinate in dry DMF .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .Physical and Chemical Properties Analysis
The title compound was crystallized from methanol into the monoclinic P21/n space group with a single molecule in the asymmetric unit . Molecules form an isotropic network of intermolecular interactions according to an analysis of the pairwise interaction energies .Aplicaciones Científicas De Investigación
Antibacterial Activity and Structure-Activity Relationships
Antibacterial Activity of Derivatives : Studies have synthesized and evaluated the antibacterial activity of various quinoline derivatives, indicating that certain compounds, such as 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid, exhibit significant activity against both Gram-positive and Gram-negative bacteria. These findings suggest potential applications in developing new antibacterial agents (Koga et al., 1980; Goueffon et al., 1981).
Synthesis and Evaluation of Analogues : Further research into the synthesis and antibacterial activity of 1‐(substituted‐benzyl)‐6‐fluoro‐1,4‐dihydro‐4‐oxoquinoline‐3‐carboxylic acids and their analogs has shown that some derivatives exhibit good antibacterial properties, highlighting the compound's utility in synthesizing new antibacterial agents (Sheu et al., 1998).
Photophysical Studies
- Role in Photophysical Properties : The photophysical properties of norfloxacin and its derivatives, including compounds structurally similar to Ethyl 1-(6-fluoro-3-tosylquinolin-4-yl)piperidine-3-carboxylate, have been studied to evaluate the role of various groups in the behavior of the quinoline ring. These studies offer insights into the excited-state intramolecular charge transfer processes and could inform the development of photostable compounds for various applications (Cuquerella et al., 2006).
Mecanismo De Acción
A molecular docking study evaluated the interactions in the title compound with the active centers of macromolecules of bacterial targets (Staphylococcus aureus DNA Gyrase PDB ID: 2XCR, Mycobacterium tuberculosis topoisomerase II PDB ID: 5BTL, Streptococcus pneumoniae topoisomerase IV PDB ID: 4KPF) and revealed high affinity towards them that exceeded the reference antibiotics of the fluoroquinolone group .
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
ethyl 1-[6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O4S/c1-3-31-24(28)17-5-4-12-27(15-17)23-20-13-18(25)8-11-21(20)26-14-22(23)32(29,30)19-9-6-16(2)7-10-19/h6-11,13-14,17H,3-5,12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIWIFDMRNMOGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2728941.png)

![N-((4-hydroxychroman-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2728944.png)

![2-[4-chloro(phenylsulfonyl)anilino]-N,N-dimethylacetamide](/img/structure/B2728949.png)

![(1R,2S)-2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine;hydrochloride](/img/structure/B2728952.png)
![4-(N-butyl-N-methylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2728953.png)
![N-(4-fluoro-2-methylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2728955.png)
![1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2728957.png)
![4-fluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2728959.png)
![tert-Butyl N-[(E)-3-tributylstannylallyl]carbamate](/img/structure/B2728962.png)
![N-[(2-phenylethylamino)-sulfanylidenemethyl]benzamide](/img/structure/B2728963.png)

